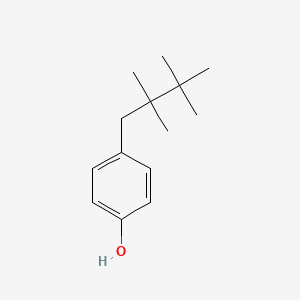
Phenol, 4-(2,2,3,3-tetramethylbutyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4-(2,2,3,3-tetramethylbutyl)-, also known as 4-tert-octylphenol, is an organic compound with the molecular formula C14H22O and a molecular weight of 206.3239 g/mol . This compound is characterized by a phenolic structure with a bulky alkyl group attached to the para position of the phenol ring. It is commonly used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenol, 4-(2,2,3,3-tetramethylbutyl)- can be synthesized through the alkylation of phenol with 2,2,3,3-tetramethylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In industrial settings, the production of Phenol, 4-(2,2,3,3-tetramethylbutyl)- often involves continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and optimized reaction conditions allows for large-scale production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 4-(2,2,3,3-tetramethylbutyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated phenols .
Wissenschaftliche Forschungsanwendungen
Phenol, 4-(2,2,3,3-tetramethylbutyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential therapeutic applications and toxicological effects.
Industry: Utilized in the production of surfactants, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Phenol, 4-(2,2,3,3-tetramethylbutyl)- involves its interaction with various molecular targets and pathways. It can act as an endocrine disruptor by binding to estrogen receptors and interfering with hormonal signaling. Additionally, its phenolic structure allows it to participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 4-(1,1,3,3-tetramethylbutyl)-: Similar structure but with different alkyl group positioning.
Phenol, 2-methyl-4-(1,1,3,3-tetramethylbutyl)-: Contains an additional methyl group on the phenol ring.
2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol: Contains a benzotriazole group, used as a UV absorber.
Uniqueness
Phenol, 4-(2,2,3,3-tetramethylbutyl)- is unique due to its specific alkyl group positioning, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized polymers and industrial chemicals .
Eigenschaften
CAS-Nummer |
54932-78-4 |
|---|---|
Molekularformel |
C14H22O |
Molekulargewicht |
206.32 g/mol |
IUPAC-Name |
4-(2,2,3,3-tetramethylbutyl)phenol |
InChI |
InChI=1S/C14H22O/c1-13(2,3)14(4,5)10-11-6-8-12(15)9-7-11/h6-9,15H,10H2,1-5H3 |
InChI-Schlüssel |
FBUPLQJWXXGMOF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(C)(C)CC1=CC=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(Diethylamino)phenyl]-1-propen-1-OL](/img/structure/B13926169.png)
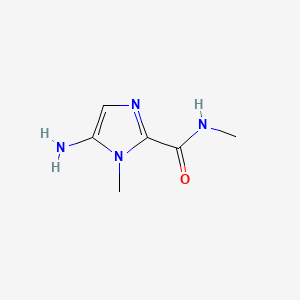
![1-(8-bromoimidazo[1,2-a]pyridin-3-yl)dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B13926179.png)
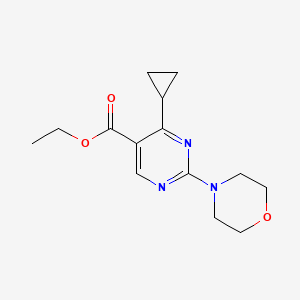
![3-Chloro-5,7-dihydro-6H-pyrrolo[2,3-C]pyridazin-6-one](/img/structure/B13926194.png)

![N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-3-nitrobenzenesulfonamide](/img/structure/B13926198.png)
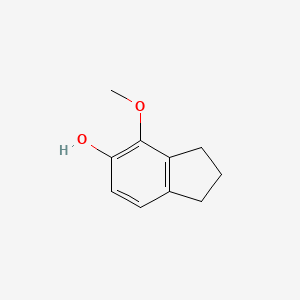
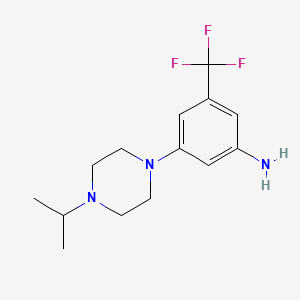
![Ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13926214.png)
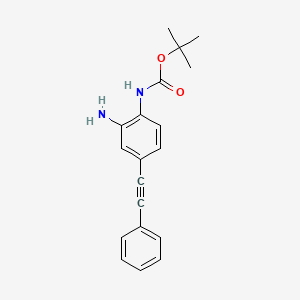
![3'-Fluoro-[1,1'-biphenyl]-3,4-diamine](/img/structure/B13926245.png)
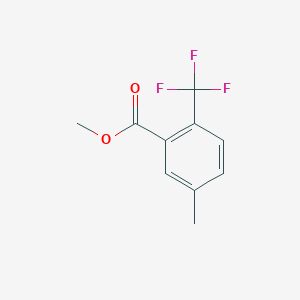
![1-[3-Methyl-5-(trifluoromethyl)phenyl]ethanone](/img/structure/B13926271.png)
